
3,5-Dinitroanisole
Overview
Description
3,5-Dinitroanisole is an organic compound with the molecular formula C7H6N2O5. It is characterized by the presence of two nitro groups (-NO2) and a methoxy group (-OCH3) attached to a benzene ring. This compound is known for its applications in various fields, including its use as an intermediate in the synthesis of dyes, pharmaceuticals, and explosives .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Dinitroanisole can be synthesized through the nitration of anisole. The process involves the reaction of anisole with a nitrating mixture, typically composed of concentrated sulfuric acid and nitric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the 3 and 5 positions on the benzene ring .
Industrial Production Methods: In an industrial setting, the synthesis of this compound involves the use of large-scale reactors. The process begins with the addition of anisole to a nitrating mixture under controlled temperature conditions. The reaction mixture is then stirred and maintained at a specific temperature to achieve the desired product. After the reaction is complete, the mixture is neutralized, and the product is isolated through filtration and purification steps .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dinitroanisole undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The methoxy group can be substituted by nucleophiles in the presence of a suitable catalyst.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of different oxidation products.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as hydroxide ions or amines in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: 3,5-Diaminoanisole.
Substitution: Various substituted anisole derivatives.
Oxidation: Oxidized products depending on the specific oxidizing agent used.
Scientific Research Applications
3,5-Dinitroanisole, also known as 1-methoxy-3,5-dinitrobenzene, is a chemical compound with the molecular formula . It is a dinitro derivative of anisole and has various applications, particularly in energetic materials and chemical research .
Synthesis and Energetic Material Applications
3,5-Dinitro-1H-1,2,4-triazole salts, which include this compound as a building block, have been synthesized and thoroughly characterized . These salts often exhibit high thermal stability and low sensitivity to shock and friction . Salts containing nitrogen-rich cations like ammonium, guanidinium, aminoguanidinium, and aminotetrazolium are energetic and hold promise for energetic material applications . Salts with alkali, alkaline earth metals, and silver cations display colored emissions upon combustion, whereas salts with large organic cations like and are highly insensitive and easily crystallized .
Chemical Research
This compound is utilized in chemical research, particularly in photochemistry and reaction mechanism studies. For example, it has been used in the analysis of alkaline photohydrolysis in aqueous micellar solutions .
Antifungal Research
Mechanism of Action
The mechanism of action of 3,5-Dinitroanisole involves its interaction with various molecular targets. The nitro groups can undergo reduction to form reactive intermediates, which can interact with cellular components. These interactions can lead to various biological effects, including cytotoxicity and antimicrobial activity. The exact pathways and molecular targets involved in these effects are still under investigation .
Comparison with Similar Compounds
2,4-Dinitroanisole: Another dinitroanisole isomer with similar applications but different reactivity and properties.
3-Nitro-1,2,4-triazol-5-one: An insensitive munition compound with different chemical structure and properties.
Nitroguanidine: Another insensitive munition compound with distinct chemical and physical properties .
Uniqueness of 3,5-Dinitroanisole: this compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical reactivity and properties. Its applications in various fields, including its use as an intermediate in the synthesis of dyes, pharmaceuticals, and explosives, highlight its versatility and importance in scientific research and industrial applications .
Biological Activity
3,5-Dinitroanisole (3,5-DNA) is a nitroaromatic compound that has garnered attention for its potential biological activities. This article explores the compound's mechanisms of action, cellular effects, and implications in various biological contexts, supported by data tables and relevant case studies.
Target Interactions
3,5-DNA interacts with various cellular components, affecting multiple biochemical pathways. Nitro compounds like 3,5-DNA are known to undergo reduction reactions, particularly with hydrogen peroxide and electron donors, leading to the formation of 3,5-dinitrobenzoic acid. This reduction process can generate radical anions that influence cellular function and viability.
Biochemical Pathways
The compound has been shown to inhibit cancer cell growth in vitro and in vivo. Its mechanism involves binding to ribosomes and disrupting protein synthesis, which is critical for cell proliferation. Additionally, 3,5-DNA affects ABC transporters and several signal transduction pathways, thereby altering normal cellular processes.
Cellular Effects
Inhibition of Cancer Cell Growth
Research indicates that 3,5-DNA exhibits significant anticancer properties. In laboratory settings, it has been observed to inhibit the growth of various cancer cell lines by interfering with protein synthesis and cellular metabolism. The compound's efficacy is influenced by environmental factors such as the presence of hydrogen peroxide.
Genotoxicity Studies
Genotoxicity assessments reveal that 3,5-DNA can induce mutations in bacterial strains such as Salmonella typhimurium. Studies have shown that it is mutagenic at specific concentrations without metabolic activation, indicating its potential risk as a genotoxic agent .
Case Study 1: Antifungal Activity
A study investigated the antifungal properties of derivatives from 3,5-dinitrobenzoic acid related to 3,5-DNA. Among the tested compounds, ethyl 3,5-dinitrobenzoate demonstrated potent antifungal activity against Candida albicans (MIC = 125 µg/mL) and other strains. This suggests that modifications of the parent compound could enhance its biological activity against fungal pathogens .
Case Study 2: Toxicological Assessment
A comprehensive toxicological assessment was conducted on 2,4-dinitroanisole (DNAN), a related compound. This study highlighted the metabolic transformation of DNAN under aerobic conditions by specific Bacillus strains. The findings indicated that DNAN could be biotransformed into less toxic metabolites, which may also apply to 3,5-DNA due to structural similarities .
Table 1: Summary of Biological Activities of this compound
Activity Type | Observed Effect | Reference |
---|---|---|
Anticancer | Inhibition of cancer cell growth | |
Antifungal | Effective against Candida species | |
Genotoxicity | Induces mutations in bacterial strains |
Table 2: Genotoxicity Results for 3,5-Dinitroaniline (analogous compound)
Test System | Concentration Tested (µg/plate) | Result without Activation | Result with Activation |
---|---|---|---|
Salmonella typhimurium TA98 | 0 - 40 | Positive | Positive |
Salmonella typhimurium TA100 | 0 - 40 | Positive | Positive |
Q & A
Q. Basic: What are the established synthetic routes for 3,5-dinitroanisole, and how do reaction conditions influence yield and purity?
Answer:
3,5-DNAns is commonly synthesized via nitration and methoxylation of precursor aromatic compounds. A well-documented method involves reacting 1,3,5-trinitrobenzene with sodium methoxide in anhydrous methanol under controlled temperature (30–50°C) to replace a nitro group with a methoxy group . Key variables affecting yield include:
- Stoichiometry : Excess sodium methoxide (>3 eq.) improves substitution efficiency.
- Solvent purity : Anhydrous methanol minimizes hydrolysis side reactions.
- Temperature : Elevated temperatures (>60°C) risk decomposition, reducing purity.
Alternative routes include direct nitration of anisole derivatives, but regioselectivity challenges may arise due to competing meta/para nitration .
Q. Basic: How do the explosive properties of 3,5-DNAns compare to TNT, and what structural factors contribute to its lower sensitivity?
Answer:
3,5-DNAns is less powerful than TNT (detonation velocity ~6,000 m/s vs. TNT’s 6,940 m/s) and exhibits lower impact sensitivity (e.g., higher drop-weight test thresholds) . Contributing factors include:
- Electron-withdrawing groups : The methoxy group reduces aromatic ring electron density, stabilizing the molecule against initiation.
- Crystal packing : Lower density (1.558 g/cm³ at 20°C) compared to TNT (1.65 g/cm³) may reduce shockwave propagation efficiency .
Q. Advanced: How can researchers design experiments to resolve contradictions in reported thermal stability data for 3,5-DNAns?
Answer:
Discrepancies in decomposition temperatures (e.g., 105°C vs. 120°C in literature) may stem from impurities or measurement techniques. A robust experimental design should include:
- Differential Scanning Calorimetry (DSC) : Quantify onset temperature and enthalpy changes under inert vs. oxidative atmospheres.
- Thermogravimetric Analysis (TGA) : Correlate mass loss with temperature ramps (e.g., 5°C/min).
- Purity validation : Use HPLC with UV detection (λ = 254 nm) to confirm analyte homogeneity .
Controlled humidity conditions are critical, as hygroscopicity may alter decomposition pathways .
Q. Advanced: What analytical methods are optimal for detecting 3,5-DNAns in environmental matrices, and how can cross-reactivity with structural analogs be minimized?
Answer:
For environmental samples (water, soil), use:
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Employ a C18 column with a methanol/water gradient (60:40 → 90:10) and monitor transitions for m/z 198 → 152 (quantifier) and 198 → 122 (qualifier) .
- Solid-Phase Extraction (SPE) : Cleanup with hydrophilic-lipophilic balance (HLB) cartridges reduces matrix interference.
Cross-reactivity with 2,4-dinitroanisole (DNAN) can be mitigated via chromatographic separation (e.g., adjusted retention times) and selective ion monitoring .
Q. Advanced: What computational models predict the phase behavior of 3,5-DNAns under high pressure, and how do these align with experimental observations?
Answer:
Density Functional Theory (DFT) simulations (e.g., using VASP or Gaussian) can model pressure-induced phase transitions. Key parameters include:
- Lattice constants : Compare simulated vs. experimental XRD data (e.g., monoclinic to orthorhombic transitions at ~5 GPa) .
- Raman spectroscopy : Validate predicted vibrational mode shifts (e.g., nitro-group symmetric stretching at 1,350 cm⁻¹) under hydrostatic pressure .
Discrepancies often arise from neglecting temperature-pressure coupling; hybrid MD-DFT approaches improve accuracy .
Q. Basic: What are the primary degradation pathways of 3,5-DNAns in aqueous environments, and which intermediates pose ecological risks?
Answer:
Photolysis and hydrolysis dominate degradation:
- Photolysis : UV exposure (λ = 300–400 nm) cleaves the methoxy group, yielding 3,5-dinitrophenol (toxic to aquatic organisms) .
- Hydrolysis : Alkaline conditions (pH >9) promote nitro-group reduction to amines, forming 3-amino-5-nitroanisole (persistent in anaerobic sediments) .
Ecotoxicity assays (e.g., Daphnia magna LC50) are recommended for intermediate risk assessment .
Q. Advanced: How can researchers optimize calorimetric methods to quantify 3,5-DNAns energetics in binary explosive formulations?
Answer:
For formulations with HMX or RDX:
- Microscale Combustion Calorimetry (MCC) : Measure heat release rate (HRR) and total heat of combustion (ΔHc) at 1–2 mg samples.
- Adiabatic Bomb Calorimetry : Compare experimental ΔHf (enthalpy of formation) with CHEETAH or EXPLO5 simulations .
Correct for binder interactions (e.g., wax or polymer matrices) by subtracting baseline calorimetric profiles .
Properties
IUPAC Name |
1-methoxy-3,5-dinitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O5/c1-14-7-3-5(8(10)11)2-6(4-7)9(12)13/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTMLGCBMOMNGCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1063778 | |
Record name | Benzene, 1-methoxy-3,5-dinitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1063778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5327-44-6 | |
Record name | 1-Methoxy-3,5-dinitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5327-44-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-methoxy-3,5-dinitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005327446 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-Dinitroanisole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3331 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 1-methoxy-3,5-dinitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzene, 1-methoxy-3,5-dinitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1063778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-Dinitroanisole | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3LFZ5SGR6C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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